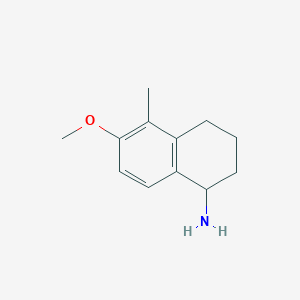

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a tetrahydronaphthalene (tetralin) derivative featuring a methoxy group at position 6 and a methyl group at position 5 on the aromatic ring, with a primary amine at position 1 of the partially hydrogenated naphthalene scaffold. This compound is structurally related to aminotetralin (1,2,3,4-tetrahydro-1-naphthylamine), a known pharmacophore in central nervous system (CNS) agents .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C12H17NO/c1-8-9-4-3-5-11(13)10(9)6-7-12(8)14-2/h6-7,11H,3-5,13H2,1-2H3 |

InChI Key |

YRUZJZCEYFBQMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1CCCC2N)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Tetrahydronaphthalene Core

The tetrahydronaphthalene skeleton can be synthesized via partial hydrogenation of naphthalene derivatives or through cyclization reactions starting from substituted phenylpropanoids. Catalytic hydrogenation using Pd/C or similar catalysts is a common approach to reduce the aromatic ring selectively to the tetrahydro form.

Introduction of Methoxy and Methyl Groups

- Methoxylation : The methoxy group at the 6-position is introduced by electrophilic aromatic substitution using methoxylating agents such as dimethyl sulfate or methyl iodide in the presence of a base, or by starting from a methoxy-substituted aromatic precursor.

- Methylation : The methyl group at the 5-position can be installed via methylation reactions using methyl iodide or methyl triflate under basic conditions, often after ring formation to ensure regioselectivity.

Amination at the 1-Position

The amine group at the 1-position is introduced by:

- Direct amination of the tetrahydronaphthalene core using nucleophilic substitution if a suitable leaving group is present at the 1-position.

- Reductive amination of a corresponding ketone or aldehyde intermediate at the 1-position.

- Reduction of a nitro precursor at the 1-position to the amine.

Salt Formation

The free amine is often converted to its hydrochloride salt by reaction with hydrochloric acid to improve solubility and stability, which is important for handling and further applications.

Representative Preparation Procedure (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Partial hydrogenation | Pd/C, H2, mild pressure | 1,2,3,4-tetrahydronaphthalene core |

| 2 | Electrophilic substitution (methoxylation) | Methyl iodide, base (e.g., K2CO3) or dimethyl sulfate | 6-Methoxy-substituted tetrahydronaphthalene |

| 3 | Methylation | Methyl iodide, base | 5-Methyl-6-methoxy-tetrahydronaphthalene |

| 4 | Amination | Reductive amination or nucleophilic substitution | 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |

| 5 | Salt formation | HCl in suitable solvent | Hydrochloride salt of the amine |

Research Findings and Optimization Notes

- Chiral Synthesis and Resolution: The compound exists as enantiomers (R and S forms), and chiral resolution is critical for biological activity. Techniques such as chiral HPLC or crystallization with chiral resolving agents are employed to isolate the desired enantiomer.

- Yield and Purity: Multi-step synthesis requires careful purification at each stage to maintain high yield and purity. Chromatographic methods and recrystallization are standard.

- Reaction Conditions: Mild hydrogenation conditions prevent over-reduction. Electrophilic substitutions are optimized to avoid polysubstitution or side reactions.

- Salt Formation: Conversion to hydrochloride salt enhances aqueous solubility, facilitating formulation for research use.

Comparative Data Table of Key Properties and Preparation Aspects

| Parameter | Details |

|---|---|

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| Core Structure | 1,2,3,4-tetrahydronaphthalene |

| Key Functional Groups | Methoxy (6-position), Methyl (5-position), Amine (1-position) |

| Typical Starting Materials | Naphthalene derivatives, methoxylated aromatics |

| Common Catalysts/Reagents | Pd/C, methyl iodide, bases (K2CO3), HCl |

| Chiral Resolution Methods | Chiral HPLC, crystallization with chiral agents |

| Salt Form | Hydrochloride salt for stability and solubility |

| Typical Yield | Variable, optimized per step, generally moderate to high |

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form more saturated amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated amines .

Scientific Research Applications

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fine chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

The structural analogs of 6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be categorized based on substitution patterns, stereochemistry, and functional groups. Below is a detailed comparison:

Substitution on the Aromatic Ring

5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CID 16244331)

- Structure : Fluorine at position 5, primary amine at position 1.

- The hydrochloride salt form (CID 16244331) enhances solubility for pharmacological studies .

- Applications : Fluorinated analogs are often explored for improved metabolic stability and bioavailability.

5-(tert-Butyl)-1,2,3,4-tetrahydronaphthalen-1-amine

- Structure : Bulky tert-butyl group at position 5.

- Properties: The tert-butyl group increases steric hindrance and lipophilicity (logP), which may influence membrane permeability and CNS penetration.

(S)-6-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

- Structure : Bromine at position 6 and fluorine at position 5.

- Properties : Bromine’s polarizability and size make this compound a candidate for halogen bonding in protein-ligand interactions. The (S)-enantiomer is commercially available for asymmetric synthesis .

Substitution on the Cyclohexane Ring

Sertraline [(1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine]

- Structure : Dichlorophenyl group at position 4 and N-methylation.

- Properties : A selective serotonin reuptake inhibitor (SSRI) with a trans-configuration critical for activity. The dichlorophenyl group enhances binding to serotonin transporters .

- Applications : Clinically used for depression and anxiety disorders.

trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l)

- Structure: Cyclohexyl group at position 4 and dimethylamino group at position 2.

- Properties : The bulky cyclohexyl substituent and tertiary amine influence receptor selectivity. Reported yield: 71%, HPLC purity: >95% .

Halogenated Derivatives

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

- Structure : Chlorine at position 6.

- Properties : Chlorine’s electronegativity enhances dipole interactions. The (R)-enantiomer is available for chiral synthesis .

Table 1: Key Properties of Selected Analogs

Biological Activity

6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, also known by its CAS number 1758-21-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : CHNO

- Molecular Weight : 191.27 g/mol

- CAS Number : 1758-21-0

- Synonyms : (R)-6-Methoxy-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Antidepressant Activity

Research has indicated that compounds with similar structures to this compound exhibit antidepressant-like effects. A study indicated that derivatives of tetrahydronaphthalene can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Neuroprotective Effects

The neuroprotective properties of tetrahydronaphthalene derivatives have been explored in various models. For instance, compounds structurally related to 6-Methoxy-5-methyl have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This suggests potential applications in neurodegenerative diseases.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of tetrahydronaphthalene derivatives on cancer cell lines. For example, compounds similar to 6-Methoxy-5-methyl were tested against various human cancer cell lines and demonstrated significant cytotoxicity . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Group at C6 | Enhances lipophilicity and receptor affinity |

| Methyl Group at C5 | Influences binding interactions with target proteins |

| Tetrahydronaphthalene Core | Essential for maintaining biological activity |

Study on Antidepressant Effects

A case study involving a series of tetrahydronaphthalene derivatives demonstrated that modifications at the methoxy position significantly increased their antidepressant-like behavior in rodent models. The study utilized behavioral assays such as the forced swim test and tail suspension test to assess efficacy .

Cancer Cell Line Testing

Another investigation focused on the antiproliferative effects of 6-Methoxy-5-methyl against various cancer cell lines (e.g., HeLa and MCF7). The results indicated an IC value in the micromolar range, suggesting considerable cytotoxic potential. The study also explored the apoptotic pathways activated by these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.